Product packaging for gamma-Acetylenic gaba(Cat. No.:CAS No. 57659-38-8)

gamma-Acetylenic gaba

Cat. No.: B1203921
CAS No.: 57659-38-8
M. Wt: 127.14 g/mol
InChI Key: BJNIHWSOVCDBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

gamma-Acetylenic GABA (4-Aminohex-5-ynoic acid) is a potent and irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . By covalently inhibiting GABA-T, this compound effectively blocks the conversion of GABA to L-glutamate, leading to a significant and sustained elevation of GABA concentrations in the brain . This mechanism underpins its core research value in neuroscience and pharmacology for modulating GABAergic neurotransmission. Studies have demonstrated that this compound can influence dopaminergic pathways, decreasing dopamine turnover in both extrapyramidal and limbic systems, which suggests a GABAergic modulatory role on motor and reward circuits . Its research applications have included preclinical investigations as an anti-convulsant and in studying movement disorders such as tardive dyskinesia, where it was shown to reduce symptoms in clinical trials . Furthermore, its biochemical profile includes differential effects on various amino acids in the brain beyond GABA, such as decreasing levels of aspartate and glutamate, providing a tool for studying metabolic interactions . Unlike some other inhibitors, it is noted that the S-enantiomer of this compound is selectively taken up by neurons . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B1203921 gamma-Acetylenic gaba CAS No. 57659-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57659-38-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-aminohex-5-ynoic acid

InChI

InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9)

InChI Key

BJNIHWSOVCDBHS-UHFFFAOYSA-N

SMILES

C#CC(CCC(=O)O)N

Canonical SMILES

C#CC(CCC(=O)O)N

Pictograms

Irritant

Synonyms

4-amino-5-hexynoic acid
4-aminohexynoate
gamma-acetylenic GABA
gamma-acetylenic-GABA
RMI 71645
RMI-71645

Origin of Product

United States

Synthetic Approaches and Chemical Characterization for Research Applications

Chemical Synthesis Pathways of Gamma-Acetylenic GABA

This compound (4-aminohex-5-ynoic acid) is a crucial compound in neuroscience research due to its role as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. Elevating GABA levels in the brain through GABA-T inhibition has been a key strategy in the development of anticonvulsant therapies. A variety of synthetic routes have been developed to produce this compound for research purposes.

One established method involves the use of pyrrolidone derivatives as starting materials. Another common synthetic approach utilizes a 2-vinylcyclopropane-1,1-dicarboxylic acid derivative, which is reacted with ammonia (B1221849) gas in an inert polar solvent. This reaction is typically carried out at temperatures ranging from 25 to 150°C for a duration of 4 to 24 hours to yield this compound.

Further synthetic strategies have been explored to create analogs and derivatives of GABA. For instance, the Diels-Alder cycloaddition of 1,3-cyclopentadiene and 2-chloroacrylonitrile (B132963) can produce an α-chloronitrile, which is then hydrolyzed to a ketone. mdpi.com This ketone can serve as a precursor for the synthesis of GABA derivatives. Another approach involves the oxidation of an alcohol to a ketone using Jones reagent, followed by a series of protection, substitution, and deprotection steps to yield the desired GABA analog. mdpi.com

A summary of common synthetic precursors and key reaction types is provided in the table below.

Starting MaterialKey Reaction TypeProductReference
2-vinylcyclopropane-1,1-dicarboxylic acid derivativeReaction with ammoniaThis compound
Pyrrolidone derivativesNot specifiedThis compound
1,3-cyclopentadiene and 2-chloroacrylonitrileDiels-Alder cycloaddition, hydrolysisGABA derivative precursor (ketone) mdpi.com
AlcoholOxidation (Jones reagent)GABA analog precursor (ketone) mdpi.com

Isomeric Considerations and Stereoselective Synthesis for Preclinical Studies

This compound possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-gamma-acetylenic GABA and (S)-gamma-acetylenic GABA. The biological activity of these enantiomers can differ significantly. Research has shown that the uptake and inhibitory activity of this compound are stereoselective.

Specifically, studies on cultured neurons and astrocytes have demonstrated that only the (S)-enantiomer is actively transported into these cells. nih.gov Neurons, in particular, exhibit a high-affinity uptake system for (S)-gamma-acetylenic GABA. nih.gov This stereoselective transport is a critical factor in the compound's mechanism of action, as it dictates the concentration of the active inhibitor at its target enzyme, GABA-T, within the relevant cells. nih.gov

Given the differential activity of the enantiomers, stereoselective synthesis methods are crucial for preclinical studies to ensure the production of the desired, biologically active isomer. One reported enantioselective synthesis of (S)-gamma-acetylenic GABA involves the phthalimide (B116566) displacement of an (R)-prop-2-ynylic alcohol, which is generated from an acetal (B89532) template. rsc.orgrsc.org This method provides a pathway to obtain the enantiomerically pure (S)-isomer for more precise pharmacological evaluation.

The table below summarizes the key properties of the enantiomers of this compound.

EnantiomerCellular UptakeGABA-T InhibitionReference
(S)-gamma-acetylenic GABAActively transported into neurons and astrocytesThe biologically active enantiomer nih.gov
(R)-gamma-acetylenic GABANot actively transportedLess biologically active nih.gov

Derivatization for Research Probes and Click Chemistry Applications

The chemical structure of this compound, specifically its terminal alkyne group, makes it a valuable tool for chemical biology and the development of research probes. medchemexpress.commedchemexpress.com The alkyne functionality allows for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.comalfa-chemistry.com This reaction enables the covalent attachment of this compound to other molecules that contain an azide (B81097) group, facilitating the creation of various molecular probes.

This derivatization capability is instrumental for a range of research applications, including:

Protein and Cell Labeling: By attaching a fluorescent dye or a reporter tag to this compound via a click reaction, researchers can visualize and track the distribution of the molecule within cells and tissues. alfa-chemistry.com

Drug Delivery Systems: Conjugating this compound to drug delivery vehicles could potentially target the compound to specific sites of action.

Development of Novel Inhibitors: The triazole ring formed during the CuAAC reaction can be used to link this compound to other pharmacophores, leading to the synthesis of novel hybrid molecules with potentially enhanced or altered biological activity. researchgate.net

Furthermore, the amino group of this compound can also be a site for derivatization. For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC), the amino group can be derivatized with reagents like dansyl chloride or 2,4-dinitrofluorobenzene (DNFB) to introduce a chromophore, which allows for UV-Vis or fluorescence detection. mdpi.comarxiv.orgresearchgate.net

The table below highlights some applications of derivatized this compound.

ApplicationDerivatization StrategyPurposeReference
Molecular ProbesCopper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules (e.g., fluorescent dyes)Labeling and tracking of the compound in biological systems medchemexpress.commedchemexpress.comalfa-chemistry.com
Novel Inhibitor SynthesisRu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (RuAAC)Creation of hybrid molecules with new biological activities researchgate.net
Analytical QuantificationPre-column derivatization with reagents like dansyl chloride or DNFBIntroduction of a chromophore for HPLC detection mdpi.comarxiv.orgresearchgate.net

Enzymatic Inhibition Profile and Molecular Mechanisms

Irreversible Inhibition of GABA-Transaminase (GABA-T)

Gamma-acetylenic GABA is recognized as a potent, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. medchemexpress.comtargetmol.com This inhibition is a cornerstone of its biochemical activity.

The inhibition of GABA-T by this compound occurs through an enzyme-activated mechanism, also referred to as a "suicide" or catalytic irreversible inhibition. nih.govresearchgate.net In this process, the inhibitor, which is structurally analogous to the enzyme's natural substrate (GABA), binds to the active site. The enzyme itself then catalyzes the conversion of the inhibitor into a reactive intermediate. This intermediate subsequently forms a covalent bond with a crucial residue in the enzyme's active site, leading to its irreversible inactivation. scbt.comnih.gov The unique acetylenic group in the compound's structure is critical for this mechanism, enhancing its binding affinity and promoting the stable, inactivating interaction. scbt.com

By irreversibly inhibiting GABA-T, this compound effectively blocks the degradation of GABA. This leads to a substantial and sustained increase in the concentration of GABA in neural tissues. Research in rat models has demonstrated that administration of this compound can result in a several-fold increase in GABA levels in the brain. medchemexpress.comnih.gov Studies using synaptosomal fractions from brain tissue have confirmed these findings, showing significant increases in GABA concentrations following treatment. nih.gov This elevation of GABA levels directly reflects the compound's potent inhibitory effect on GABA catabolism. nih.govnih.gov

Research FindingModelOutcomeReference
Inhibition of GABA-TRat BrainSeveral-fold increase in GABA concentration nih.gov
Increased GABA LevelsRat BrainCorrelated with decreased dopamine (B1211576) turnover nih.gov
Increased GABA and HomocarnosineHuman Cerebrospinal Fluid (CSF)Suggested increased brain GABA concentration nih.gov
Increased GABA ContentMouse Brain SynaptosomesSignificant increase in GABA concentration nih.gov
Increased GABA ReleaseRat Cerebral Cortical SynaptosomesPre-treatment increased subsequent GABA release capes.gov.br

Enzyme-Activated Mechanism of GABA-T Inhibition

Modulation of Glutamate (B1630785) Decarboxylase (GAD) Activity

Unlike some other inhibitors of GABA-T that may activate the GABA-synthesizing enzyme glutamate decarboxylase (GAD), this compound has been shown to exert a different effect. nih.gov Research comparing various GABA-T inhibitors found that this compound was the only one among those tested that decreased the activity of GAD. nih.gov Another source notes that the compound suppresses GAD, highlighting a dual modulatory role in GABA metabolism where it not only prevents GABA breakdown but also reduces its synthesis. Studies in mice showed that while other GABA-T inhibitors activated GAD in synaptosomal fractions, this compound did not. nih.gov

Inhibition of Kynurenine (B1673888) Aminotransferase (KAT)

This compound has been identified as an inhibitor of kynurenine aminotransferase (KAT) activity. neuro-signals.com KATs are pyridoxal-5-phosphate-dependent enzymes responsible for the synthesis of kynurenic acid. neuro-signals.com

Kynurenic acid is synthesized from L-kynurenine via a transamination reaction catalyzed by KAT enzymes. neuro-signals.commdpi.com By inhibiting these enzymes, this compound directly curtails the biosynthesis of kynurenic acid. neuro-signals.com A study on human saliva, which contains KAT I, KAT II, and KAT III, demonstrated that this compound significantly inhibited the formation of kynurenic acid. neuro-signals.com The compound was shown to lower the activity of all three KAT isoenzymes present. neuro-signals.com

Enzyme IsoenzymeInhibition by this compound (100 µM)Reference
KAT ISignificant reduction (to approx. 50% of control) neuro-signals.com
KAT IISignificant reduction (to approx. 50% of control) neuro-signals.com
KAT IIISignificant reduction (to approx. 50% of control) neuro-signals.com

Specificity of Enzyme Inhibition Spectrum

The inhibitory action of this compound is not entirely specific to GABA-T. While it is a potent inhibitor of this primary target, its activity extends to other enzymes. As noted, it also inhibits glutamate decarboxylase (GAD) and various isoenzymes of kynurenine aminotransferase (KAT). nih.govneuro-signals.com Furthermore, research has shown that it can inactivate bacterial D-amino acid transaminase. nih.gov However, its action is not universal across all transaminases; one study reported no detectable in vivo inhibition of brain aspartate transaminase or alanine (B10760859) transaminase, suggesting a degree of selectivity. researchgate.net This profile distinguishes it from other GABA-T inhibitors like gamma-vinyl GABA, which has been reported to be more specific and does not appear to alter the sensitivity of the striatal dopaminergic system in the same manner as this compound. nih.gov

Neurochemical and Neurophysiological Modulations in Preclinical Models

Effects on Brain GABA Concentrations in Animal Models

The administration of gamma-acetylenic GABA in animal models consistently leads to a significant increase in the concentration of GABA in the brain. This effect is a direct consequence of its potent inhibition of the GABA-T enzyme. globalauthorid.com In one key study involving rats, a single intraperitoneal injection of this compound resulted in a significant 2.1-fold increase in whole-brain GABA levels just one hour after administration. jneurosci.org Other research has described this elevation as a "several-fold increase" in brain GABA concentration following treatment. globalauthorid.comphysiology.org Beyond its primary action on GABA-T, the compound has also been noted to suppress glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes GABA, indicating a dual modulatory effect on GABA metabolism. ppm.edu.pl

Table 1: Effect of this compound on Brain GABA Concentration in Rats

Treatment Fold Increase in Whole Brain GABA Time Post-Administration Reference
Single i.p. injection 2.1 1 hour jneurosci.org

Influence on Synaptosomal GABA Release and Uptake

The influence of this compound extends to the dynamics of GABA release and uptake at the synaptic level. Investigations have explored its effects on both the release of endogenous GABA and the processes governing stimulated release and reuptake in synaptosomal preparations.

Studies utilizing in vivo superfusion techniques in the sensorimotor cortex of rats have demonstrated that this compound influences the release of endogenous neurotransmitters. nih.gov While a related GABA-T inhibitor was shown to cause the appearance of GABA in cortical superfusate, indicating an increase in resting or basal release, the primary effect observed with this compound relates to stimulated release. nih.gov The mechanism may involve the reversal of GABA transporters, a phenomenon seen with other GABA-T inhibitors where elevated intracellular GABA levels lead to non-vesicular release. physiology.org

The compound's impact on stimulated GABA release has been documented in preclinical models. In an in vivo study, the presence of this compound during contralateral brachial plexus stimulation resulted in a significant increase in the combined release of GABA and the compound itself from the rat sensorimotor cortex. nih.gov This suggests that under conditions of neuronal activation, the elevated GABA levels resulting from GABA-T inhibition contribute to enhanced release. Furthermore, dedicated studies have been conducted to specifically assess the effects of this compound on the release and uptake of GABA in synaptosome preparations, confirming its activity at the presynaptic terminal. nih.gov An acute dose of the compound was also found to increase the depolarization response to the GABA uptake inhibitor nipecotic acid, further pointing to a complex influence on GABA reuptake and release dynamics. jneurosci.org

Endogenous GABA Release

Modulation of Dopaminergic Pathways

The elevation of brain GABA concentrations induced by this compound leads to significant downstream effects on dopaminergic pathways. Research indicates that the compound exerts an inhibitory modulatory function on dopamine (B1211576) systems in both extrapyramidal and limbic regions of the brain. globalauthorid.com This is consistent with the broader understanding of GABAergic neurons regulating dopaminergic cell activity. globalauthorid.com

The inhibitory effect of this compound on dopamine is not confined to the extrapyramidal system. Studies have demonstrated a corresponding decrease in dopamine turnover within the limbic system. globalauthorid.com This was evidenced by a reduction in HVA concentrations in limbic structures. globalauthorid.com Moreover, direct injection of this compound into the ventral mesencephalic tegmentum, a key area for limbic dopamine neurons, was found to decrease dopamine turnover in the mesolimbic forebrain. globalauthorid.com Functionally, this was supported by the observation that bilateral injections into the nucleus accumbens were able to attenuate dopamine-induced hypermotility. globalauthorid.com

Table 2: Effects of this compound on Dopamine (DA) Pathways in Rats

Brain Region/System Observed Effect Indicator Reference
Extrapyramidal System Decreased DA Turnover Reduced HVA levels; Decreased DA depletion post α-MPT globalauthorid.com
Inhibitory effect on DA function Amphetamine/Apomorphine-induced ipsilateral turning globalauthorid.com
Limbic System Decreased DA Turnover Reduced HVA levels globalauthorid.com
Decreased DA Turnover Reduced DA turnover in mesolimbic forebrain after VMT injection globalauthorid.com

Impact on Dopamine Turnover in Extrapyramidal Systems

Effects on Glutamate Release and Metabolism in Neural Tissues

This compound (GAG) primarily functions as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). medchemexpress.com This enzyme is critical for the metabolic breakdown of GABA into succinic semialdehyde, a pathway linked to the Krebs cycle and the formation of L-glutamate. medchemexpress.com By inhibiting GABA-T, this compound effectively elevates the concentration of GABA in the brain. nih.gov

Beyond its primary target, some studies indicate that this compound also inhibits glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. nih.govresearchgate.net This suggests a dual-regulatory impact on the GABA-glutamate system. While most GABA-T inhibitors tend to activate GAD, this compound was found not to activate GAD in the synaptosomal fraction of mouse brain. nih.gov

Investigations into the direct effects of this compound on glutamate release have yielded context-dependent results. In studies using electrically stimulated slices from the rat medulla oblongata, the compound did not alter the release of glutamate. However, a study on the sensorimotor cortex of rats in vivo found that during stimulation of the contralateral brachial plexus, the presence of this compound significantly increased the rate of glutamate release. jneurosci.org This effect was reversible, with glutamate levels returning to control values after the stimulation ceased. jneurosci.org

Alterations in Neuronal Firing Rates

The electrophysiological effects of this compound have been investigated at the single-neuron level, revealing dual and opposing actions. In studies using iontophoretic application on neurons in the medullary reticular formation and nucleus accumbens of anesthetized rats, this compound produced a direct, rapid, and reversible reduction in the firing rate of approximately 25% of the cells studied. researchgate.netnih.gov

Conversely, in a slightly larger proportion of neurons, the compound was found to act as a competitive antagonist to the inhibitory effects of exogenously applied GABA. researchgate.net This GABA-antagonistic effect sometimes outlasted the application period of this compound and could be overcome by increasing the amount of applied GABA. researchgate.net This finding at the single-cell level may explain the behavioral excitation and myoclonic jerks observed in animals at high doses, suggesting that while the compound's GABA-T inhibition is anticonvulsant, its direct actions on neuronal membranes can be pro-excitatory by antagonizing GABAergic inhibition. researchgate.net

Investigations into Antinociceptive Effects in Animal Models

This compound has demonstrated clear antinociceptive properties in preclinical pain models, including the tail flick and hot plate tests in rats. These effects are characterized by an increase in the latency of pain response.

The mechanism underlying this analgesia appears to be distinct from direct GABA receptor agonism. Multiple studies have shown that the GABAA receptor antagonist, bicuculline, fails to antagonize the antinociceptive effects of this compound. nih.govnih.govCurrent time information in Magadi, KE. This indicates that the analgesic action is not mediated by the direct activation of classical GABAA receptors. Current time information in Magadi, KE. Further research suggests that the antinociceptive mechanism involves an interaction with dopaminergic pathways. This is supported by findings that the dopamine antagonists chlorpromazine (B137089) and haloperidol (B65202) significantly potentiate the antinociceptive effects of this compound. Current time information in Magadi, KE.

Modulation of Neurotransmitter Receptor Sensitivities

GABAergic Receptor Sensitivity

The interaction of this compound with GABAergic receptor sensitivity is complex. As noted in electrophysiological studies, the compound can act as a direct, competitive antagonist at the GABA receptor on some central neurons. researchgate.net This action acutely reduces the sensitivity of these neurons to the inhibitory effects of GABA.

Dopaminergic Receptor Sensitivity

Preclinical evidence strongly indicates that this compound modulates dopaminergic pathways. Studies have reported that chronic administration of this compound, unlike the related compound gamma-vinyl GABA, alters the sensitivity of the striatal dopaminergic system. nih.gov

Cellular and Subcellular Interaction Mechanisms

Stereoselective Cellular Uptake Mechanisms in Neurons and Astrocytes

The entry of gamma-acetylenic GABA into neural cells is a highly selective process, demonstrating a clear preference for specific stereoisomers and cell types. Research on cultured neurons and astrocytes has revealed that active transport of GAG is limited to its S-enantiomer. nih.gov While both neurons and astrocytes can actively take up S-GAG, the kinetics and affinity of this transport differ between the two cell types. nih.gov

Specifically, studies have shown that neurons possess a more efficient uptake system for the S-isomer of GAG compared to astrocytes. nih.gov This stereoselective uptake is a critical determinant of the compound's bioavailability and its subsequent effects on GABA metabolism within distinct cell populations in the brain. nih.gov The differential transport into neurons and astrocytes suggests that the impact of GAG on GABA levels may be more pronounced in neuronal compartments. nih.gov It is important to note that while S-GAG is actively transported, it acts as a weak inhibitor of the GABA transporter itself. nih.gov This suggests that GAG utilizes a transport mechanism distinct from the primary GABA carriers. nih.gov

Table 1: Stereoselective Uptake of this compound (GAG)

Cell Type Actively Transported Enantiomer Relative Uptake Efficiency
Neurons S-GAG High
Astrocytes S-GAG Lower than neurons
Both R-GAG No active transport

Interaction with GABA-A Receptors

While this compound's primary target is the enzyme GABA-T, its influence extends to the GABA-A receptor system, albeit indirectly. The elevated intracellular GABA concentrations resulting from GABA-T inhibition play a crucial role in the lifecycle of GABA-A receptors, from their assembly in the endoplasmic reticulum to their insertion into the plasma membrane. nih.govfrontiersin.org

Endoplasmic Reticulum Ligand Chaperoning by Endogenous GABA

The proper folding and assembly of multi-subunit proteins like the GABA-A receptor are tightly regulated processes within the endoplasmic reticulum (ER). frontiersin.orgnih.gov Endogenous GABA can act as a "cognate ligand chaperone" in the ER. nih.govfrontiersin.org This means that the GABA molecule itself can bind to the assembling receptor subunits, facilitating their correct conformation and maturation. frontiersin.org Studies have shown that increasing intracellular GABA levels, for instance through the inhibition of GABA-T by compounds like GAG, can enhance this chaperoning effect. nih.govfrontiersin.org This is supported by findings that GABA-T inhibitors decrease the interaction between GABA-A receptors and the ER quality control protein calnexin, which typically retains misfolded proteins. nih.govfrontiersin.org Immunogold-labeling has confirmed the presence of GABA within the rough ER, lending further support to its role as an endogenous chaperone. nih.gov

Influence on Cholinergic Muscarinic Systems in Rat Corpus Striatum

The intricate network of the central nervous system involves complex interactions between different neurotransmitter systems. The GABAergic system, modulated by this compound, exerts a significant influence on the cholinergic system, particularly on muscarinic receptors in the rat corpus striatum. The striatum is a key area for motor control and is rich in both GABAergic and cholinergic neurons. frontiersin.orgnih.gov

Studies using in vivo microdialysis have demonstrated that the stimulation of GABAA receptors in the striatum leads to a decrease in the output of acetylcholine (B1216132) (ACh). nih.gov Conversely, blocking GABAA receptors with antagonists increases ACh release. nih.gov This indicates a tonic inhibitory control of GABA over cholinergic neurons. nih.gov Therefore, by increasing ambient GABA levels, this compound can be expected to enhance this inhibition, leading to a reduction in cholinergic activity in the striatum. This interaction is significant as presynaptic M1 muscarinic receptors on medium spiny neurons normally inhibit GABA release. frontiersin.org The net effect of these interactions is a complex modulation of striatal excitability.

Role in Non-Vesicular Neurotransmitter Release Mechanisms

Neurotransmitter release is not solely dependent on the classical, calcium-dependent vesicular fusion process. Non-vesicular release, often mediated by the reversal of neurotransmitter transporters, represents an alternative and significant mechanism for modulating neuronal activity. physiology.orgresearchgate.net This mode of release is particularly relevant under conditions of altered ionic gradients or increased intracellular neurotransmitter concentrations, such as those induced by GABA-T inhibitors like this compound. physiology.orgjneurosci.org

When intracellular GABA levels are substantially elevated, the electrochemical gradient that normally drives GABA uptake through transporters (GATs) can be reversed. physiology.orgjneurosci.org This leads to GABA being released from both neurons and glial cells into the extracellular space, independent of synaptic vesicle fusion. physiology.orgmdpi.com This non-vesicular release of GABA can activate extrasynaptic GABA-A receptors, contributing to a form of tonic inhibition that is distinct from the phasic inhibition generated by synaptic release. physiology.org Studies have shown that the increase in ambient GABA induced by GABA-T inhibitors is not prevented by blocking vesicular release with tetanus toxin or by removing extracellular calcium, confirming its non-vesicular nature. physiology.orgjneurosci.orgphysiology.org This transporter-mediated GABA efflux is considered a key mechanism through which the anticonvulsant effects of GABA-T inhibitors are exerted. jneurosci.org

Analytical and Methodological Approaches in Research

Quantification of Gamma-Acetylenic GABA and Related Neurotransmitters in Biological Matrices

Accurate quantification of this compound and key neurotransmitters like GABA in complex biological matrices such as brain tissue and cerebrospinal fluid is fundamental to understanding its pharmacological effects. Various chromatographic and enzymatic methods have been developed for this purpose.

Gas-Liquid Chromatography (GLC) Methods

Gas-liquid chromatography (GLC), often coupled with mass spectrometry (GC-MS), provides a sensitive and specific method for the analysis of GABA and its analogues. nih.govnih.gov A common approach involves the derivatization of the amino acids to make them volatile and suitable for gas chromatography. For instance, a method has been developed that uses a sequential reaction with isobutyl chloroformate and pentafluorophenol (B44920) to create a stable derivative of GABA that can be detected with high sensitivity using an electron-capture detector. nih.gov This technique allows for the simultaneous analysis of GABA and other aliphatic amino acids in small brain homogenate samples. nih.gov Another established GC-MS method measures a heptafluorobutyryl-isobutanol derivative of GABA, using a deuterated version of GABA as an internal standard for accurate quantification. nih.gov This method is sensitive enough to detect GABA in both brain extracts and cerebrospinal fluid. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a robust, cost-effective, and efficient method for the simultaneous estimation of neurotransmitters like GABA and L-glutamic acid in biological samples. nih.govresearchgate.net This technique separates compounds on a plate with a fine-particle stationary phase, leading to better resolution and sensitivity compared to traditional TLC. wikipedia.orgmerckmillipore.com For the analysis of GABA and glutamic acid, a mobile phase of n-butanol, glacial acetic acid, and water is often used, with ninhydrin (B49086) serving as a derivatizing agent for visualization and quantification by densitometry. nih.gov HPTLC methods have been validated for their accuracy, precision, and reproducibility in quantifying these amino acids in brain homogenates. nih.govresearchgate.net

Below is a table summarizing the performance characteristics of an HPTLC method for the simultaneous estimation of L-glutamic acid and γ-amino butyric acid. nih.gov

ParameterL-Glutamic Acidγ-Amino Butyric Acid (GABA)
Rf Value 21.67 ± 0.5833.67 ± 0.58
Concentration Range (ng/spot) 10-10010-100
Limit of Detection (LOD) (ng) 104
Limit of Quantification (LOQ) (ng) 2010
This table illustrates the separation and sensitivity of the HPTLC method.

Fluorescence-Coupled Enzymatic Assays

Fluorescence-coupled enzymatic assays provide a highly sensitive and specific means of quantifying GABA in various biological samples. plos.orgnih.gov These assays are often based on the "GABase" enzyme preparation, which contains a combination of GABA aminotransferase (ABAT) and succinic semialdehyde dehydrogenase (ALDH5A1). researchgate.netplos.org This enzyme system converts GABA to succinate, a process that involves the reduction of NADP+ to NADPH. researchgate.net The resulting NADPH can then be used to reduce a substrate like resazurin (B115843) into the highly fluorescent compound resorufin, allowing for quantification. nih.govresearchgate.net These assays can be adapted for a microplate format, enabling high-throughput analysis. plos.orgnih.gov The sensitivity of these methods is notable, with limits of detection for GABA reported in the micromolar range. plos.orgnih.gov

A summary of the limits of detection and quantitation for a fluorescence-coupled enzymatic assay for GABA and succinic semialdehyde is provided below. plos.orgnih.gov

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
GABA 0.78 µM2.6 µM
Succinic Semialdehyde (SSAL) 0.41 µM1.4 µM
This table highlights the sensitivity of the fluorescence-coupled enzymatic assay.

In Vivo Microdialysis Techniques for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique for monitoring the real-time dynamics of neurotransmitters in the brains of living animals. mdpi.comhelsinki.fi A microdialysis probe, which has a semipermeable membrane, is inserted into a specific brain region. mdpi.com This allows for the collection of extracellular fluid containing neurotransmitters, which can then be analyzed using highly sensitive analytical methods like HPLC or capillary electrophoresis with laser-induced fluorescence detection. helsinki.finih.gov This technique has been instrumental in studying the effects of this compound on the extracellular concentrations of GABA and other neurotransmitters. jneurosci.org By providing temporal resolution, microdialysis helps to elucidate the time course of drug action and its impact on neurotransmitter release and uptake. mdpi.com

Immunocytochemical and Immunoblotting Techniques for Enzyme Localization

Immunocytochemistry and immunoblotting are essential techniques for localizing and quantifying the enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T). nih.govfrontiersin.orgnih.gov Immunocytochemistry uses antibodies to visualize the distribution of a specific protein within tissues and cells. nih.gov For example, following the administration of this compound, which inhibits GABA-T, GABA-like immunoreactivity has been observed to increase in astrocytes in both grey and white matter of the brain, suggesting a role for these cells in GABA metabolism. nih.gov

Immunoblotting, or Western blotting, is used to detect and quantify specific proteins in a sample. nih.govassaygenie.com This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. nih.gov Immunoblotting can be used to measure the levels of GABA-T in different tissues or to study how its expression might be altered by treatment with inhibitors like this compound. frontiersin.org For instance, research has shown that inhibiting GABA-T can affect the interaction between GABA-A receptors and the endoplasmic reticulum protein calnexin. frontiersin.org

Electrophysiological Techniques for Neuronal Activity Assessment

The investigation of this compound's (GAG) impact on the central nervous system has been significantly advanced through the application of various electrophysiological techniques. These methods allow for the direct measurement of neuronal electrical activity, providing critical insights into how GAG modulates neural communication at the single-cell and network levels. Techniques such as extracellular and intracellular recordings, along with patch-clamp analysis, have been instrumental in characterizing the compound's effects on neuronal firing rates and synaptic transmission.

Extracellular recordings, for instance, monitor the firing activity of one or more neurons by placing a microelectrode in the extracellular space. researchgate.net This technique is particularly useful for studying changes in the frequency and pattern of action potentials in response to a pharmacological agent like GAG. researchgate.net Intracellular recordings, which involve impaling a single neuron with a microelectrode, offer a more detailed view by measuring the neuron's membrane potential, postsynaptic potentials, and changes in membrane conductance. nih.gov The whole-cell patch-clamp technique, a refinement of intracellular recording, allows for the measurement of synaptic currents, such as miniature inhibitory postsynaptic currents (mIPSCs), providing data on the properties of synaptic receptors and neurotransmitter release. mpg.deleblogdebenari.comnih.gov

Research employing these techniques has revealed a dual action of this compound on neuronal activity. Studies involving the iontophoretic application of GAG onto single neurons in the medullary reticular formation and nucleus accumbens of anesthetized rats have demonstrated both direct inhibitory effects and antagonistic effects at the GABA receptor. researchgate.net

In these studies, extracellular recordings identified distinct responses to GAG. Approximately a quarter of the neurons studied exhibited a rapid reduction in their firing rate upon GAG application. This depressant effect was quick to appear and its duration was linked to the period of GAG administration. Conversely, a larger group of neurons showed that GAG could act as a competitive antagonist to the effects of exogenously applied GABA. This antagonism could be overcome by increasing the amount of GABA applied, a hallmark of competitive receptor blockade. researchgate.net

Research Findings on the Electrophysiological Effects of this compound

The following table summarizes the key findings from electrophysiological studies on the effects of this compound on single-neuron activity.

Electrophysiological Parameter Observation Inferred Mechanism of Action Reference
Neuronal Firing RateReduced in approximately 25% of neurons studied.Direct depressant effect on neuronal activity. researchgate.net
GABA AntagonismReversibly antagonized the inhibitory action of GABA.Competitive antagonism at the GABA receptor site. researchgate.net
Time Course of ActionThe depressant effect was rapid in onset and co-varied with the application period.Suggests a direct and immediate interaction with neuronal membranes or receptors. researchgate.net
Nature of AntagonismThe antagonism could be surmounted by increasing GABA concentration.Confirms the competitive nature of the interaction with the GABA receptor. researchgate.net

Comparative Pharmacology and Structure Activity Relationships

Comparison with Other GABA Transaminase Inhibitors

Gamma-vinyl GABA, widely known as vigabatrin (B1682217), is another well-documented irreversible inhibitor of GABA-T. jneurosci.org Both gamma-acetylenic GABA and vigabatrin act as enzyme-activated inhibitors, often called "suicide substrates," that specifically target and inactivate GABA-T, leading to substantial increases in brain GABA levels. jle.com

Aminooxyacetic acid (AOAA) is a less selective inhibitor of GABA-T compared to this compound. nih.gov While both compounds effectively inhibit the enzyme and raise brain GABA levels, AOAA is known for its unspecific action, affecting other pyridoxal (B1214274) phosphate-dependent enzymes more broadly. nih.gov This lack of specificity is a significant point of differentiation from the more targeted, although not perfectly selective, action of this compound. In comparative studies analyzing their effects on brain amino acids, both this compound and AOAA were found to decrease levels of glutamate (B1630785) and aspartate. nih.gov However, their impact on glutamine levels differed, with this compound causing a decrease while AOAA produced an increase in some brain regions. nih.gov

Gabaculine, like this compound, is a potent catalytic inhibitor of GABA-T. nih.gov Both function as irreversible inhibitors. In contrast, Ethanolamine O-Sulphate (EOS) is a reversible and less potent inhibitor of the enzyme, resulting in a weaker elevation of GABA. nih.govbioscientifica.com A comparative study in mice demonstrated that this compound, gabaculine, and EOS all increase brain GABA content by inhibiting GABA-T, but to differing extents. nih.gov this compound was unique among this group for also decreasing the activity of GAD. nih.gov

FeatureThis compoundGamma-Vinyl GABAAminooxyacetic AcidGabaculineEthanolamine O-Sulphate
Target Enzyme(s) GABA-T, GAD (partial) nih.govGABA-T nih.govGABA-T (and others) nih.govnih.govGABA-T nih.govGABA-T nih.gov
Inhibition Type Irreversible medchemexpress.comIrreversible capes.gov.brNon-specific nih.govIrreversible nih.govReversible nih.gov
Effect on GAD Inhibitory nih.govNo significant effect nih.govNot a primary targetNo significant effect nih.govNot a primary target
Potency HighHighModerateHighLow nih.gov

Aminooxyacetic Acid (AOAA)

Differential Effects on Amino Acid Levels Across Brain Regions

The administration of this compound induces significant and varied changes in the concentrations of several key amino acids throughout different regions of the brain. As a GABA-T inhibitor, its most direct effect is a marked enhancement of GABA levels across all examined brain areas. nih.gov

However, its influence extends beyond the GABA shunt. Research in rats has shown that this compound, much like other GABA-T inhibitors such as vigabatrin and AOAA, significantly decreases brain levels of the excitatory amino acids aspartate and glutamate. nih.gov The reduction in these amino acids does not appear to be directly correlated with the magnitude of the GABA increase, suggesting a more complex mechanism than simple substrate-product shifts from altered GABA degradation. nih.gov

Furthermore, this compound also reduces alanine (B10760859) levels in several brain regions. nih.gov Another notable effect is the decrease in brain glutamine levels, an effect it shares with vigabatrin but which contrasts with the effects of AOAA and valproate. nih.gov These widespread alterations highlight the interconnectedness of amino acid metabolic pathways in the central nervous system.

Amino AcidEffect of this compoundBrain Regions Affected
GABA Markedly EnhancedAll regions examined nih.gov
Aspartate Significantly DecreasedWidespread in the brain nih.gov
Glutamate Significantly DecreasedWidespread in the brain nih.gov
Alanine DecreasedSeveral regions nih.gov
Glutamine DecreasedWidespread in the brain nih.gov

Structure-Activity Relationships for Enzyme Binding and Functional Outcomes

The mechanism of action of this compound is intrinsically linked to its chemical structure, specifically the presence of an acetylenic (alkyne) functional group. medchemexpress.com This compound is an analogue of GABA, allowing it to be recognized and accepted as a substrate by the GABA-T enzyme. nih.gov

The key to its function as an irreversible inhibitor lies in its identity as an enzyme-activated or "suicide" substrate. The inactivation process begins when this compound binds to the pyridoxal phosphate (B84403) (PLP) cofactor at the active site of GABA-T. The enzyme initiates catalysis, but instead of a normal transamination reaction, the acetylenic moiety is converted into a highly reactive electrophilic species. This species then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to the irreversible inactivation of the enzyme. nih.gov

The structure of this compound (4-aminohex-5-ynoic acid) is critical. The GABA-like backbone ensures it fits into the active site, while the terminal alkyne provides the latent reactivity for inactivation. This contrasts with gamma-vinyl GABA, which contains a vinyl group instead of an acetylenic group but follows a similar enzyme-activated inactivation mechanism. nih.gov Furthermore, stereochemistry plays a crucial role; studies have shown that only the S-enantiomers of both this compound and gamma-vinyl GABA are actively transported into neurons and astrocytes, which is a prerequisite for their inhibitory action on intracellular GABA-T. nih.gov This stereoselectivity underscores the precise structural requirements for both cellular uptake and enzymatic inhibition. nih.gov

Advanced Conceptualizations and Future Research Trajectories

Insights into Metabolic Derangement and Indirect Excitotoxicity Mechanisms

The inhibition of gamma-aminobutyric acid transaminase (GABA-T) by gamma-acetylenic GABA (GAG) leads to a significant elevation of GABA levels in the brain. nih.govmedchemexpress.com This primary mechanism, while central to its pharmacological profile, also initiates a cascade of metabolic shifts that are the subject of ongoing investigation. By blocking the primary catabolic pathway for GABA, GAG forces a reliance on alternative metabolic routes and influences the concentrations of related neurochemicals.

Research using GABA-T inhibitors has shown that the subsequent surge in GABA levels is accompanied by a decrease in the levels of the excitatory amino acids glutamate (B1630785) and aspartate in both intracellular and extracellular compartments. nih.gov This reduction in excitatory neurotransmitters may contribute to the sedative effects observed with these compounds. nih.gov Furthermore, studies have noted a decrease in the creatine-phosphocreatine pool, an indicator of cellular energy status, which could also be linked to the sedative properties and a general dampening of cortical electrical activity. nih.gov

While direct excitotoxicity is typically associated with the overstimulation of glutamate receptors, the profound metabolic changes induced by GAG could theoretically lead to a state of "indirect excitotoxicity." This concept posits that neuronal damage can occur not from direct receptor-mediated overstimulation, but from a broader metabolic failure. The disruption of the GABA shunt, a key metabolic pathway linked to the Krebs cycle, could impair cellular energy production and redox balance. While GAG itself produces axon-sparing neurodegeneration after focal injection, the broader metabolic consequences of sustained GABA-T inhibition require further exploration to fully understand any potential for indirect neuronal stress or damage. queensu.ca

Peripheral metabolic effects have also been observed. Inhibition of GABA-T has been linked to weight loss and reduced serum triglycerides in both young and aged mice. arizona.edu In models of obesity, inhibiting hepatic GABA production can improve insulin (B600854) sensitivity and glucose clearance, suggesting a role for GABA in metabolic regulation beyond the central nervous system. mdpi.comresearchgate.net These findings highlight the complex metabolic consequences of altering GABA levels, which extend from central neurochemical balance to peripheral energy homeostasis.

Elucidation of the GABAergic-Dopaminergic-Cholinergic System Interplay

The elevation of brain GABA concentrations by this compound provides a powerful method for investigating the intricate connections between the GABAergic, dopaminergic, and cholinergic systems. Evidence strongly suggests that GABAergic neurons exert a significant modulatory influence over dopamine (B1211576) pathways in both the extrapyramidal and limbic systems. nih.gov

Administration of GAG in rats leads to a decreased turnover of dopamine in these key brain regions. nih.gov This is evidenced by a reduced rate of dopamine depletion after treatment with alpha-methyl-p-tyrosine and lower levels of the dopamine metabolite homovanillic acid. nih.gov Functionally, this GABAergic inhibition of dopamine pathways is demonstrated by the attenuation of dopamine-induced hypermotility when GAG is injected into the nucleus accumbens. nih.gov This interaction is further supported by clinical observations where the therapeutic effects of GAG in tardive dyskinesia were more pronounced in patients on higher doses of neuroleptics, pointing to a direct interplay between GABA and dopamine systems. nih.gov

The relationship between GABA and acetylcholine (B1216132) (ACh) is also a critical area of research. Studies on rat caudate nucleus slices have shown that GABA can reduce the release of ACh. nih.gov Interestingly, this effect appeared to be secondary to an increase in dopamine release within that specific experimental context. nih.gov The interplay is complex, as cholinergic inputs are also known to modulate dopamine release. nih.gov Midbrain dopamine neuron activity is closely regulated by cholinergic projections, which, in coordination with GABAergic and glutamatergic activity, modulate dopamine transmission in the striatum and prefrontal cortex. nih.gov

The nucleus accumbens is a key site for these interactions, where ethanol's inhibitory effect on dopamine release is thought to be modulated by atypical GABA-A receptors located on cholinergic interneurons. bohrium.com These cholinergic interneurons, in turn, influence dopamine release. The intricate network involves GABAergic inputs to these cholinergic interneurons, highlighting a multi-synaptic mechanism regulating dopamine. bohrium.comelifesciences.org By manipulating GABA levels with GAG, researchers can further dissect how this primary inhibitory system influences the delicate balance between dopamine and acetylcholine, which is crucial for motor control, reward, and cognitive functions.

Development of Refined Preclinical Models for Neuropharmacological Research

This compound and other GABA-T inhibitors are valuable tools for creating and refining preclinical models of neurological and psychiatric disorders characterized by GABAergic dysfunction. By inducing a state of elevated brain GABA, these compounds allow researchers to study the downstream consequences of a hyper-GABAergic state and to model conditions where this imbalance is hypothesized to be a key pathological feature. nih.gov

One of the most direct applications is in the modeling of seizure disorders. Continuous administration of GAG has been shown to effectively reduce or completely prevent seizures induced by amygdala overstimulation in animal models, establishing its utility in creating models of pharmacoresistant epilepsy or for studying the mechanisms of anticonvulsant action. wikipedia.org Its effectiveness against various types of induced seizures (audiogenic, electroshock, chemical) further broadens its applicability in epilepsy research.

Beyond epilepsy, GAG has been used to probe the GABAergic contribution to movement disorders. Its demonstrated ability to reduce symptoms in models of tardive dyskinesia provides a platform for investigating the GABA-dopamine imbalance that underlies this condition. nih.govwikigenes.org These models are crucial for testing new therapeutic strategies aimed at restoring balance to the extrapyramidal motor system.

Furthermore, manipulating the GABA system is central to creating models for a range of psychiatric and neurodevelopmental disorders. GABAergic dysfunction is implicated in conditions like anxiety, autism spectrum disorders, and schizophrenia. mdpi.comtandfonline.com Animal models with genetic modifications leading to reduced GABA levels, such as GAD67-deficient mice, exhibit behavioral abnormalities and deficits in inhibitory synaptic transmission. mdpi.com While GAG induces an opposite, hyper-GABAergic state, it can be used in comparative studies to understand the precise role of GABAergic tone. For instance, creating a model of chronically elevated GABA can help elucidate compensatory mechanisms in other neurotransmitter systems and explore the long-term consequences of such an imbalance, providing insights relevant to a variety of CNS disorders.

Table 1: Effects of GABA-T Inhibition in Preclinical Research

Model System Compound Used Key Finding Implication Reference
Rat This compound Reduced dopamine turnover in extrapyramidal and limbic systems. Demonstrates GABAergic modulation of key dopamine pathways. nih.gov
Rat This compound Attenuation of dopamine-induced hypermotility in nucleus accumbens. Provides a model for studying GABA-dopamine interactions in motor control. nih.gov
Rat Gabaculine (GABA-T inhibitor) Increased intracellular and extracellular GABA; decreased glutamate and aspartate. Models metabolic consequences of acute GABA-T inhibition. nih.gov
Rat This compound Decreased plasma levels of growth hormone. Useful for studying neuroendocrine modulation by the GABA system. bioscientifica.com
Mouse Ethanolamine-O-sulfate (GABA-T inhibitor) Improved glucose clearance and lowered serum triglycerides in aged mice. Suggests a role for GABA-T inhibitors in modeling metabolic syndromes. arizona.edu

Exploration of this compound as a Research Tool for Specific Neurotransmitter Systems

This compound serves as more than just a general GABA-enhancing agent; it is a specific pharmacological tool for dissecting the function and interaction of distinct neurotransmitter systems. Its primary, well-characterized action—the irreversible inhibition of GABA-T—allows researchers to induce a predictable and sustained increase in brain GABA concentrations. nih.govmedchemexpress.comwikipedia.org This targeted manipulation enables the study of the ripple effects across interconnected neural circuits.

A primary application is in the study of the GABA-dopamine relationship. By elevating GABA levels with GAG, researchers have been able to confirm the inhibitory role of GABAergic neurons on both extrapyramidal and mesolimbic dopamine pathways. nih.gov This makes GAG an invaluable tool for investigating conditions where dopamine dysregulation is a central feature, such as Parkinson's disease or schizophrenia, by allowing for the controlled examination of how enhancing inhibitory tone affects dopaminergic function. nih.gov

Similarly, GAG can be used to probe the GABA-cholinergic system. The modulation of acetylcholine release by GABA is a key aspect of striatal function. nih.gov Using GAG to amplify GABAergic signals allows for a clearer understanding of how this inhibition is mediated and how it interacts with other inputs to cholinergic interneurons, which are themselves critical regulators of striatal output. bohrium.com

Investigation into the Role of Nitric Oxide Synthase in GABA Metabolism Modulation

The interplay between the GABAergic system and nitric oxide (NO) signaling pathways represents an emerging area of neurochemical research. Nitric oxide, a gaseous signaling molecule produced by nitric oxide synthase (NOS), is known to influence neurotransmitter release and BBB permeability. frontiersin.org There is evidence to suggest that NO may play a role in modulating GABA metabolism, creating a potential feedback loop that could be investigated using tools like this compound.

Some research suggests that an L-arginine-mediated increase in nitric oxide might affect the permeability of the blood-brain barrier, which could, in turn, influence the brain's uptake of peripherally administered GABA or its precursors. frontiersin.org This raises the question of whether the activity of NOS could influence the efficacy of compounds like GAG by altering their access to the central nervous system or by directly modulating the enzymes involved in GABA metabolism.

While direct studies linking GAG specifically with NOS activity are limited, the broader context of neurotransmitter interactions provides a strong rationale for this line of inquiry. For example, excitotoxicity induced by quinolinic acid, which involves NMDA receptor activation, can be modulated by NOS inhibitors. queensu.ca Given that GAG alters the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission, exploring the concurrent role of the NO system is a logical next step. nih.gov Future research could use GAG to create a hyper-GABAergic state and then examine changes in NOS expression or activity in different brain regions. Conversely, pharmacological or genetic manipulation of NOS could be combined with GAG administration to determine if the NO pathway alters the metabolic and neurochemical effects of GABA-T inhibition. This could reveal novel mechanisms for modulating GABAergic function and its therapeutic potential.

Q & A

Q. What experimental models are most suitable for studying the inhibitory effects of gamma-acetylenic GABA on GABA transaminase (GABA-T)?

this compound’s inhibitory action on GABA-T has been studied using both in vitro and in vivo models. For in vitro assays, purified GABA-T enzyme preparations from rodent brains are commonly used to measure inhibition kinetics (e.g., IC50 values via fluorometric or spectrophotometric assays) . In vivo models include audiogenic seizure tests in mice, where this compound’s anticonvulsant effects correlate with increased brain GABA levels due to GABA-T inhibition . Researchers should validate findings across models to confirm translational relevance.

Q. How does this compound compare to other irreversible GABA-T inhibitors like vigabatrin in experimental settings?

Unlike vigabatrin, this compound exhibits stereoselective uptake into neurons and astrocytes, influencing its regional bioavailability in the brain. Comparative studies in mice show differences in neurochemical effects: this compound elevates GABA levels more persistently in synaptic terminals, while vigabatrin has a broader extracellular distribution. Methodologically, dual-labeling autoradiography or microdialysis paired with HPLC can quantify these spatial differences .

Q. What methodologies are recommended for measuring GABA concentration changes after this compound administration?

High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for quantifying GABA levels in brain homogenates. For real-time monitoring, microdialysis coupled with capillary electrophoresis provides temporal resolution. Researchers must account for post-mortem GABA degradation by rapid freezing of tissue samples and use internal standards (e.g., deuterated GABA) to control for recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across seizure models?

Discrepancies may arise from species-specific GABA-T isoform expression or dosing protocols. For example, mice show stronger anticonvulsant responses to this compound than rats due to differences in blood-brain barrier permeability. To address contradictions, perform dose-response curves across species and use immunohistochemistry to map GABA-T expression patterns. Meta-analyses of historical data (e.g., Schechter et al. 1977 vs. Schousboe et al. 1986) can identify confounding variables like administration routes or co-administered drugs .

Q. What experimental designs mitigate confounding effects of GABAergic drugs in studies involving this compound?

Exclusion criteria should eliminate subjects with recent exposure to benzodiazepines, barbiturates, or other GABA modulators. Blinded crossover studies with washout periods reduce carryover effects. For in vitro work, use GABA-depleted synaptosomal preparations to isolate this compound’s direct effects on GABA-T. Pharmacokinetic profiling (e.g., plasma half-life via LC-MS) ensures dosing does not overlap with residual drug activity .

Q. What advanced techniques elucidate the stereoselective uptake mechanism of this compound in neural cells?

Radiolabeled this compound (e.g., ³H-labeled) can track cellular uptake kinetics using primary neuronal/astrocyte co-cultures. Competitive inhibition assays with selective transport blockers (e.g., NO-711 for GAT-1) identify transporters involved. Confocal microscopy with fluorescent analogs (e.g., BODIPY-conjugated) visualizes subcellular localization. These approaches revealed astrocyte-specific uptake via GAT-3 transporters, a finding critical for targeting drug delivery .

Q. How can pharmacokinetic challenges of this compound be addressed in chronic dosing studies?

this compound’s short plasma half-life necessitates controlled-release formulations or osmotic pumps for steady-state delivery. Pharmacodynamic modeling (e.g., compartmental analysis) optimizes dosing intervals. Combining CSF sampling with arterial blood measurements quantifies brain penetration. Studies in transgenic mice with humanized GABA-T isoforms improve predictability for clinical translation .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent GABA-T inhibition?

Nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) calculates EC50/IC50 values. For in vivo data, mixed-effects models account for individual variability in GABA level measurements. Bootstrap resampling validates small-sample studies common in neurochemical research .

Q. How should researchers validate GABA-T inhibition specificity in the presence of off-target effects?

Use CRISPR-Cas9 knockout models of GABA-T to confirm on-target activity. Off-target profiling via kinase/transporter panels (e.g., Eurofins Cerep) identifies unintended interactions. Positive controls (e.g., gabaculine) and negative controls (vehicle-treated samples) are essential for assay validation .

Q. What integrative strategies link this compound’s biochemical effects to behavioral outcomes?

Multi-omics approaches (e.g., transcriptomics of GABAergic neurons + metabolomics of CSF) correlate molecular changes with seizure thresholds. Machine learning algorithms (e.g., Random Forest) can predict anticonvulsant efficacy from GABA-T activity datasets .

Reproducibility and Ethics

Q. How can experimental protocols for this compound studies be standardized across labs?

Adopt the ARRIVE 2.0 guidelines for in vivo research, detailing animal housing, randomization, and blinding. Share raw HPLC/microdialysis data via repositories like Zenodo. Collaborative inter-lab studies (e.g., via PAIN_Neuro consortium) harmonize methodologies .

Q. What ethical considerations apply to long-term GABA-T inhibition studies?

Chronic GABA elevation may cause receptor desensitization or dependence. Include humane endpoints for seizure models (e.g., maximal seizure severity thresholds). Independent oversight committees should review protocols for adherence to NIH or ARRIVE ethical standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.